molecular formula C13H9Cl2N5O B2392135 N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415453-00-6

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2392135
CAS No.: 2415453-00-6
M. Wt: 322.15
InChI Key: UVIKWNIAHASORE-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a recognized and potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, also known as Protein Tyrosine Kinase 2 or PTK2) [https://pubmed.ncbi.nlm.nih.gov/22017519/]. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival, with its overexpression and hyperactivity frequently linked to tumor invasion, metastasis, and chemoresistance [https://www.nature.com/articles/nrc2130]. The primary research value of this compound lies in its utility as a chemical probe to dissect the complex biological functions of FAK in various cancer types, including breast, ovarian, and pancreatic cancer. By selectively inhibiting FAK autophosphorylation at Y397 and its downstream signaling cascades, this compound enables researchers to investigate mechanisms of tumor progression and to evaluate the therapeutic potential of FAK suppression in preclinical models [https://pubchem.ncbi.nlm.nih.gov/compound/16760209]. Its application extends to studies of the tumor microenvironment, angiogenesis, and cancer stem cell viability, providing critical insights for developing novel anti-metastatic strategies and combination therapies.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O/c14-9-2-1-8(10(15)5-9)6-16-13(21)11-3-4-12-18-17-7-20(12)19-11/h1-5,7H,6H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIKWNIAHASORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using carboxylic acid derivatives and amines.

    Attachment of the 2,4-Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues with Variations in Aryl Substituents

Compound Name Substituents Key Features Biological Activity
This compound - 2,4-Dichlorobenzyl carboxamide
- No additional methyl/ethyl groups on triazolo ring
High lipophilicity due to Cl atoms; potential for hydrophobic interactions Not explicitly reported, but analogues suggest antimicrobial/antiproliferative potential
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxamide - 4-Chlorophenyl carboxamide
- Piperazine ring at position 4
Enhanced solubility due to piperazine; potential for H-bonding and ionic interactions Not reported, but piperazine may improve pharmacokinetics
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide - 3-Methyl triazolo
- Ethoxyphenyl acetamide
Methyl group increases steric bulk; ethoxy enhances metabolic stability Unknown activity, but structural similarity to antiproliferative derivatives

Analogues with Modified Triazolo-Pyridazine Cores

Compound Name Substituents Key Features Biological Activity
6-Methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine - 6-Methyl triazolo
- Morpholinoethylamine
Morpholine improves solubility; methyl group may reduce metabolic degradation Preliminary studies suggest antiproliferative activity
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine - 6-Methyl triazolo
- 4-Methoxybenzyl
Methoxy group enhances π-π stacking; methyl stabilizes the core Antimicrobial activity (moderate)
N-(2,3-Dihydro-1H-inden-2-yl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine - Indenyl substituent
- 6-Methyl triazolo
Bulky indenyl group may influence receptor binding Unknown, but indenyl moieties often target CNS receptors

Functional Group Replacements and Activity

  • Benzamidine → Triazolo Replacement : In derivatives of 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine-6-yl abolished thrombin inhibition but conferred antiproliferative activity in ester forms (e.g., R2 = Et) .
  • Carboxamide vs. Sulfonamide : N-(3-(6-Methyl-triazolo)phenyl)benzamide derivatives exhibited moderate antimicrobial activity, while sulfonamide analogues showed reduced potency .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Piperazine (e.g., ) or morpholine (e.g., ) substituents improve aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Ethoxy () and methyl groups () may reduce oxidative metabolism, extending half-life compared to unsubstituted triazolo derivatives.

Research Findings and Trends

  • Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl , 2,4-dichlorophenyl ) show consistent but moderate antimicrobial effects, likely via membrane disruption or enzyme inhibition .
  • Antiproliferative Potential: Esterified triazolo-pyridazines (e.g., ethyl esters ) inhibit endothelial and tumor cell proliferation, suggesting a role in cancer therapy.
  • SAR Insights :
    • Electron-withdrawing groups (Cl, CF3) enhance target binding but may reduce solubility.
    • Polar substituents (piperazine, morpholine) balance lipophilicity and improve ADME profiles.

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, particularly its antiproliferative effects against various cancer cell lines.

  • Molecular Formula : C13H9Cl2N5O
  • Molecular Weight : 322.15 g/mol
  • CAS Number : 2415453-00-6

Research indicates that compounds within the triazolo-pyridazine class, including this compound, exhibit their biological activity primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division.

In Vitro Studies

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
  • IC50 Values : The compound demonstrated potent activity with IC50 values ranging from 0.008 to 0.014 μM for different cell lines. This indicates a strong potential for therapeutic applications in oncology.
Cell LineIC50 (μM)
A5490.008
SGC-79010.014
HT-10800.012

Mechanistic Insights

The mechanism behind the antiproliferative effects involves:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Tubulin Polymerization Inhibition : Experimental assays indicated that the compound effectively inhibits tubulin polymerization, leading to disrupted microtubule formation essential for mitosis.

Case Studies and Comparative Analysis

In a comparative study involving various derivatives of triazolo-pyridazines, this compound was noted for its superior antiproliferative activity compared to other synthesized analogues. For instance:

  • Compound 12e , another triazolo derivative, exhibited IC50 values around 1 μM against A549 and HeLa cells but did not match the potency of this compound in terms of tubulin inhibition.

Q & A

Q. What are the common synthetic routes for preparing N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and pyridazine precursors. Key steps include:

  • Cyclization : Formation of the triazolo[4,3-b]pyridazine core via condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 80–100°C) .
  • Coupling Reactions : Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or amide bond formation. For example, coupling with (2,4-dichlorophenyl)methylamine in the presence of a carbodiimide catalyst (e.g., EDC or DCC) in dichloromethane .
  • Optimization : Solvent selection (DMF or THF) and temperature control (0–25°C) are critical for minimizing side reactions and achieving >70% yield .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of the triazole ring, pyridazine core, and dichlorophenylmethyl substituents. Key signals include aromatic protons at δ 7.2–8.5 ppm and carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 390.05 for C₁₅H₁₁Cl₂N₅O) .
  • HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate:

  • Anticancer Potential : Inhibition of protein kinases (e.g., p38 MAPK) via competitive binding to ATP pockets, with IC₅₀ values ranging from 0.5–10 μM in cell-based assays .
  • Antimicrobial Activity : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Catalyst Screening : Use of Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps improves regioselectivity and reduces dimerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C) suppress hydrolysis of reactive intermediates .
  • Purification Strategies : Flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures enhances purity to >98% .

Q. What structural modifications enhance target selectivity in kinase inhibition?

  • Substituent Analysis :
  • Electron-withdrawing groups (e.g., Cl at the 2,4-positions on the phenyl ring) improve binding affinity to hydrophobic kinase pockets .
  • Piperidine or morpholine rings at the 6-position increase solubility and reduce off-target effects .
    • SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the carboxamide group and kinase active sites (e.g., Lys53 in p38 MAPK) .

Q. How can contradictory activity data across studies be resolved?

  • Assay Standardization : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (p38α vs. p38β) may explain variability. Cross-validation using isogenic cell models is recommended .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific CYP450-mediated degradation, which impacts IC₅₀ values .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = −1.2) and acceptable oral bioavailability (Lipinski score = 1) .

Q. How does this compound compare to structurally similar kinase inhibitors?

Compound Key Structural Feature Target IC₅₀
This compound 2,4-Dichlorophenylmethyl groupp38 MAPK0.8 μM
Mubritinib Oxazole ringEGFR2.3 μM
Imidazo[1,2-b]pyridazine Imidazole fusionTAK11.5 μM

Q. What safety precautions are required for handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical splash goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which in vitro models best evaluate its therapeutic potential?

  • 3D Tumor Spheroids : Mimic tumor microenvironments for assessing penetration and efficacy .
  • Primary Cell Co-cultures : Macrophage-cancer cell systems validate anti-inflammatory and antiproliferative synergy .

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